
4-Iodo-2-methoxyphenol
Overview
Description
4-Iodo-2-methoxyphenol (CAS: 203861-62-5) is a halogenated phenolic compound with the molecular formula C₇H₇IO₂ and a molecular weight of 250.03 g/mol . It features a methoxy group at the 2-position and an iodine substituent at the 4-position of the phenolic ring (Figure 1). This compound is commercially available from suppliers like Sigma-Aldrich and GLPBIO, with purity exceeding 98% for research applications .
Preparation Methods
Preparation Methods
Direct Iodination of 2-Methoxyphenol
The most straightforward method involves direct iodination of 2-methoxyphenol using iodine sources under controlled conditions:
- Reagents: Iodine (I2) or iodine monochloride (ICl) as the iodinating agent.
- Solvents: Commonly used solvents include acetic acid, methanol, or dichloromethane.
- Catalysts/Conditions: Acidic conditions or Lewis acids (e.g., aluminum iodide prepared from aluminum foil and iodine) can facilitate electrophilic substitution.
- Temperature: Typically room temperature to mild heating (25–70°C) to control reaction rate and selectivity.
Example procedure:
A mixture of 2-methoxyphenol and iodine in acetic acid is stirred at room temperature or slightly elevated temperature until the reaction completes. The product is then isolated by extraction and purified by recrystallization or chromatography.
Iodination via Iodine Reagents and Oxidants
Some methods use iodine in combination with oxidants such as hydrogen peroxide or iodate salts to generate electrophilic iodine species in situ, enhancing selectivity and yield.
- Reagents: Iodine (I2), hydrogen peroxide (H2O2), or potassium iodate (KIO3).
- Mechanism: Oxidants convert iodine to more reactive iodine cations (I+), which selectively iodinate the aromatic ring.
- Advantages: Improved regioselectivity and milder conditions.
Synthesis via Functional Group Transformation
An alternative approach involves:
- Starting from 4-substituted-2-methoxyphenol derivatives.
- Functional group interconversion to introduce iodine at the 4-position.
- For example, nucleophilic substitution reactions on 4-allyl-6-(dimethylaminomethyl)-2-methoxyphenol followed by methylation with methyl iodide and subsequent substitution with sodium hydroxide can yield iodinated methoxyphenol derivatives.
This multi-step approach is useful when direct iodination is challenging or when additional functionalization is desired.
Preparation of Aluminum Iodide Catalyst
Aluminum iodide (AlI3) can be prepared by refluxing dry aluminum foil with iodine in dry solvents such as carbon disulfide or acetonitrile. This catalyst can promote iodination reactions by activating iodine electrophiles.
Comparative Data Table of Preparation Methods
Method | Reagents & Conditions | Yield (%) | Advantages | Notes |
---|---|---|---|---|
Direct iodination with I2 | 2-Methoxyphenol, I2, acetic acid, RT-70°C | 70–90 | Simple, direct | Requires control to avoid polyiodination |
Iodination with I2 + H2O2 | I2, H2O2, acid catalyst, room temp | 80–93 | High selectivity, mild conditions | In situ generation of electrophilic iodine |
Multi-step substitution route | Methyl iodide, NaOH, nucleophilic substitution | 75–85 | Functional group versatility | More complex, allows further modifications |
AlI3 catalyzed iodination | AlI3 catalyst, I2, dry solvent, reflux | 70–85 | Catalytic, efficient | Requires preparation of AlI3 catalyst |
Detailed Research Findings
A 2015 study demonstrated the use of 4-substituted-2-methoxyphenol as a building block for further functionalization, including iodination, using potassium carbonate and methyl iodide in dry acetone, followed by purification via flash chromatography. This method yielded high purity iodinated products suitable for further synthetic applications.
Another approach involves the oxidation of p-anisaldehyde with hydrogen peroxide and formic acid to produce 4-methoxyphenol, which can then be iodinated. The iodination step benefits from the use of catalysts such as o-nitrophenylselenium compounds to improve yield and selectivity.
The preparation of methyl iodide, a key reagent in some substitution reactions leading to iodinated methoxyphenols, can be achieved by reacting potassium iodide with phosphoric acid and methanol, followed by distillation and purification.
The use of aluminum iodide as a catalyst for iodination reactions is well documented, with preparation involving refluxing aluminum foil and iodine in dry solvents. This catalyst facilitates electrophilic iodination under milder conditions and with better control over regioselectivity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the methoxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenols, depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include deiodinated phenols and modified methoxy derivatives.
Scientific Research Applications
4-Iodo-2-methoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a role in inflammation and neurodegeneration . By inhibiting this pathway, the compound can exert anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Key Physicochemical Properties:
- Melting Point : 37–40°C
- Storage : Stable at 2–8°C; sensitive to light and moisture
- Hazard Classification : Acute toxicity (oral, dermal) and skin irritation
It is primarily utilized in organic synthesis, particularly in palladium-catalyzed coupling reactions (e.g., Heck reactions) to generate bioactive molecules such as (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a neuroprotective agent .
Structural Analogs
4-Iodo-2-methoxyphenol belongs to the halogenated methoxyphenol family. Key analogs include:
Physicochemical and Reactivity Differences
- Halogen Effects: The iodine atom in this compound provides greater polarizability and leaving group ability compared to bromo or chloro analogs, making it more reactive in cross-coupling reactions .
- Melting Point: The lower melting point of this compound (37–40°C) compared to 4-iodoanisole (48–51°C) is attributed to hydrogen bonding from the phenolic -OH group .
- Solubility: The hydroxyl group enhances water solubility relative to non-phenolic analogs like 4-iodoanisole.
Biological Activity
4-Iodo-2-methoxyphenol is an organic compound with significant potential in biological and medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHIO. The presence of an iodine atom and a methoxy group on the benzene ring contributes to its unique reactivity and biological properties. Its structure allows for various chemical reactions, which are critical in synthetic applications within medicinal chemistry.
The biological activity of this compound is primarily linked to its interaction with specific biochemical pathways. Notably, it has been suggested that this compound may inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which is involved in cellular proliferation, survival, and inflammation.
Key Mechanisms:
- Electrophilic Reactivity : The iodine atom enhances the electrophilic nature of the compound, facilitating interactions with nucleophiles in biological systems.
- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding, influencing its solubility and reactivity in polar environments.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines .
- Antioxidant Activity : It may modulate oxidative stress, contributing to cellular protection against damage caused by reactive oxygen species (ROS).
- Antimicrobial Effects : Similar halogenated phenols have demonstrated effectiveness against various bacteria and fungi, suggesting that this compound could possess similar properties.
Research Findings
Several studies have explored the biological effects of this compound:
-
Cell Proliferation Studies : In vitro tests have indicated that compounds structurally related to this compound can inhibit the growth of cancer cell lines, such as HepG2 cells, with IC values indicating potent antiproliferative activity .
Compound Cell Line IC (µM) This compound HepG2 1.31 - Neuroprotective Research : Investigations into neurodegenerative diseases suggest that this compound may protect against amyloid-beta fibril accumulation, a hallmark of Alzheimer's disease .
- Synthetic Applications : The compound serves as a versatile building block in organic synthesis, allowing for the development of various derivatives with enhanced biological activities.
Case Studies
A recent study evaluated the effects of this compound on inflammatory markers in cultured cells. The results indicated a significant reduction in cytokine levels following treatment with the compound, supporting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Iodo-2-methoxyphenol, and how can purity be ensured?
this compound is synthesized via palladium-catalyzed coupling reactions. A representative method involves reacting this compound with allyl derivatives (e.g., 4-allylanisole) in the presence of Pd(OAc)₂ and tributylamine under argon at 45°C for 2 hours. Purification typically employs column chromatography or recrystallization to achieve ≥97% purity . Key parameters include catalyst loading (0.2 mmol Pd(OAc)₂ per 2 mmol substrate) and inert atmosphere conditions to prevent oxidative side reactions.
Q. What analytical techniques are recommended for characterizing this compound?
Essential characterization methods include:
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic proton signals at δ 6.8–7.2 ppm).
- Mass spectrometry : Validate molecular weight (250.03 g/mol; ESI-MS m/z 249.949 [M-H]⁻) .
- Melting point analysis : 37–40°C, with deviations indicating impurities .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, particularly for studying halogen bonding interactions .
Q. What safety protocols are critical for handling this compound?
The compound is classified as:
- Acute Toxicity (Category 3, oral) and Eye Irritant (Category 2A) under GHS .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact.
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does this compound modulate neuroprotective pathways in vivo?
In LPS-induced neuroinflammation models, this compound inhibits STAT3 phosphorylation, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and ameliorating memory deficits. Dosing at 10–20 mg/kg (intraperitoneal) in rodent studies shows restored dopamine levels in MPTP-induced Parkinson’s models . Mechanistic studies recommend combining RNA-seq and Western blotting to map downstream targets (e.g., JAK/STAT, NF-κB pathways).
Q. What challenges arise in crystallographic refinement of this compound derivatives?
High-resolution X-ray data (≤1.0 Å) may reveal twinning or disorder in iodine-containing structures. SHELXL (via WinGX interface) handles these via:
- TWIN/BASF commands for twinned data.
- ISOR/DFIX restraints to model anisotropic displacement parameters for iodine .
Example refinement statistics: R₁ < 5%, wR₂ < 12%, and Flack parameter < 0.1 for enantiopure crystals .
Q. How can structure-activity relationships (SAR) guide the design of this compound analogs?
Modifications to the methoxy or hydroxyl groups alter bioactivity:
- Iodine substitution : Enhances electrophilicity for kinase inhibition (e.g., STAT3 IC₅₀ = 2.1 µM vs. 8.7 µM for non-iodinated analogs) .
- Methoxy position : Shifting from para to meta reduces solubility (logP increases by 0.5) .
SAR studies should prioritize computational docking (e.g., AutoDock Vina) paired with in vitro assays to validate binding modes.
Q. How should researchers resolve contradictions in reported biological efficacy?
Discrepancies in neuroprotective outcomes may stem from:
- Dosage variations : Lower doses (≤5 mg/kg) may fail to inhibit STAT3 sufficiently .
- Model specificity : LPS vs. MPTP models target distinct neuroinflammatory pathways.
- Analytical validation : Use orthogonal assays (e.g., ELISA for cytokines, HPLC for metabolite quantification) to confirm findings. Replicate studies under standardized conditions (e.g., C57BL/6 mice, 12-hour fasting) .
Properties
IUPAC Name |
4-iodo-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXYWMSTOWBZHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435728 | |
Record name | 4-iodo-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203861-62-5 | |
Record name | 4-iodo-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 203861-62-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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